physical and chemical properties of (3-Ethylpyridin-4-yl)boronic acid
physical and chemical properties of (3-Ethylpyridin-4-yl)boronic acid
An In-depth Technical Guide to (3-Ethylpyridin-4-yl)boronic acid: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and materials science, heterocyclic boronic acids have emerged as indispensable synthetic intermediates. Their unique chemical reactivity, coupled with the pharmacological significance of the parent heterocycles, makes them powerful tools for constructing complex molecular architectures. Among these, pyridylboronic acids are of particular interest due to the prevalence of the pyridine scaffold in numerous pharmaceuticals and bioactive compounds.
This guide provides a comprehensive technical overview of (3-Ethylpyridin-4-yl)boronic acid, a key building block for introducing the 3-ethylpyridine-4-yl moiety. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the compound's properties, synthesis, and core applications, with a focus on the causality behind its chemical behavior and utility in research. We will delve into its physicochemical characteristics, outline robust synthetic strategies, explore its reactivity in cornerstone reactions like the Suzuki-Miyaura coupling, and discuss its practical applications for professionals in drug development.
Physicochemical Properties
(3-Ethylpyridin-4-yl)boronic acid is a solid organic compound whose utility is defined by the interplay of the electron-deficient pyridine ring and the Lewis acidic boronic acid group.[1] The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which allows it to act as a mild Lewis acid.[2] This acidity is a key feature, influencing its reactivity and handling requirements.
While specific experimental data for (3-Ethylpyridin-4-yl)boronic acid is not widely published, its properties can be reliably inferred from closely related analogs such as (3-Methylpyridin-4-yl)boronic acid. The primary difference—an ethyl group versus a methyl group—will have a minor impact on molecular weight and polarity but the core chemical characteristics remain consistent.
Table 1: Physicochemical Data for (3-Ethylpyridin-4-yl)boronic acid and Analogs
| Property | Value / Description | Source / Comment |
| IUPAC Name | (3-Ethylpyridin-4-yl)boronic acid | - |
| Molecular Formula | C₇H₁₀BNO₂ | Calculated |
| Molecular Weight | 150.97 g/mol | Calculated |
| Physical Form | White to Off-White/Yellow Solid | Inferred from (3-Methylpyridin-4-yl)boronic acid. |
| Melting Point | >300 °C | Based on analogs like (3-Methylpyridin-4-yl)boronic acid and Pyridine-4-boronic acid.[3] |
| Solubility | Slightly soluble in water and aqueous acids. | Typical for pyridylboronic acids.[3] Solubility can be influenced by pH and complexation.[4] |
| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep under an inert atmosphere, preferably refrigerated (-20°C). | Essential to prevent degradation, particularly protodeboronation.[5] |
| CAS Number | Not assigned. | The isomer, (4-Ethylpyridin-3-yl)boronic acid, has CAS 1001907-67-0.[6] |
Synthesis and Purification
The synthesis of pyridylboronic acids is a well-established field, with several reliable methods available. For (3-Ethylpyridin-4-yl)boronic acid, the most common and scalable approach involves a halogen-metal exchange from a suitable precursor, 4-halo-3-ethylpyridine, followed by electrophilic trapping with a borate ester.[7]
The choice of a 4-bromo or 4-iodo precursor is critical; while iodides are more reactive, bromides are often more cost-effective and readily available. The reaction must be conducted at low temperatures (typically -78 °C to -40 °C) to prevent side reactions of the highly reactive 3-ethyl-4-lithiopyridine intermediate.[8]
General Synthetic Protocol
-
Reaction Setup: A solution of 4-bromo-3-ethylpyridine in a dry ethereal solvent (e.g., THF, diethyl ether) is cooled to -78 °C under an inert atmosphere (Nitrogen or Argon).
-
Lithiation: A solution of an organolithium reagent, typically n-butyllithium (n-BuLi), is added dropwise. The rapid halogen-metal exchange generates the 3-ethyl-4-lithiopyridine intermediate.
-
Borylation: The reaction mixture is quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate. The borate ester acts as the boron source.
-
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., dilute HCl) to yield the final (3-Ethylpyridin-4-yl)boronic acid.
-
Purification: The crude product is often purified by crystallization or by converting it to its stable pinacol ester for easier handling and purification via chromatography, followed by deprotection if the free boronic acid is required.[8]
Caption: General workflow for the synthesis of (3-Ethylpyridin-4-yl)boronic acid.
Chemical Reactivity and the Suzuki-Miyaura Coupling
The synthetic value of (3-Ethylpyridin-4-yl)boronic acid is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, specifically for creating biaryl or vinyl-aryl structures.[9]
The reaction couples the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.[9] The pyridine ring in (3-Ethylpyridin-4-yl)boronic acid is electron-deficient, which can influence the reaction kinetics, sometimes leading to slower transmetalation rates compared to electron-rich arylboronic acids.[5]
Mechanism and Experimental Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) activates the boronic acid to form a more nucleophilic boronate species. This species then transfers the organic group (the 3-ethylpyridin-4-yl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[5][10] The choice of base is crucial; stronger bases can accelerate this step but may also promote undesired side reactions like protodeboronation.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling
-
Reagents: (3-Ethylpyridin-4-yl)boronic acid (1.2 equiv.), Aryl Halide (1.0 equiv.), Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv.).
-
Solvent: A mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O). Water can be beneficial for dissolving the base and influencing the speciation of the boronic acid.[11]
-
Procedure:
-
To a reaction vessel, add the aryl halide, (3-Ethylpyridin-4-yl)boronic acid, base, and solvent.
-
Degas the mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Add the palladium catalyst and heat the reaction mixture (typically 80-100 °C) with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
-
Applications in Drug Discovery and Development
The incorporation of a boronic acid functional group into drug candidates has become an increasingly successful strategy in medicinal chemistry.[12][13] Boronic acids can act as transition-state analogs to inhibit serine proteases, with the boron atom forming a reversible covalent bond with the catalytic serine residue.[4] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), validated this approach for cancer therapy.[2][12]
(3-Ethylpyridin-4-yl)boronic acid serves as a critical building block for introducing a specific heterocyclic pharmacophore into a lead molecule. The pyridine ring can participate in hydrogen bonding and π-stacking interactions within a biological target, while the ethyl group can probe hydrophobic pockets. The boronic acid itself is the chemical handle that allows for the facile attachment of this entire moiety via robust C-C bond-forming reactions. This strategy allows medicinal chemists to rapidly generate libraries of complex molecules for structure-activity relationship (SAR) studies, potentially improving the potency, selectivity, and pharmacokinetic properties of drug candidates.[14]
Safety and Handling
As with all chemical reagents, proper handling of (3-Ethylpyridin-4-yl)boronic acid is essential. Based on data from analogous boronic acids, it should be treated as a hazardous substance.[15]
-
Hazard Identification:
-
Precautionary Measures:
-
P261: Avoid breathing dust.[18]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[17]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
-
Handle only in a well-ventilated area or under a chemical fume hood.[17][20]
-
Avoid contact with skin, eyes, and clothing.[20]
-
-
Storage and Stability:
-
Store in a tightly closed container in a cool, dry place.[20]
-
For long-term stability and to prevent protodeboronation, storage under an inert atmosphere and refrigeration is recommended.
-
References
-
- ACS Publications
-
- Chem-Impex International
-
- ACS Publications
-
- Organic Chemistry Portal
-
- Fisher Scientific
-
- MilliporeSigma
-
- CymitQuimica
-
- Canadian Science Publishing
-
- Tokyo Chemical Industry
-
- MDPI
-
- Wikipedia
-
- NextSDS
-
- Sigma-Aldrich
-
- ARKAT USA, Inc.
-
- PubChem
-
- Sigma-Aldrich
-
- VTechWorks
-
- Organic Syntheses
-
- KU ScholarWorks
-
- PubMed
-
- Drug Discovery & Development
-
- ResearchGate
-
- National Center for Biotechnology Information
-
- ChemicalBook
-
- Wiley-VCH
-
- BLD Pharm
-
- SciSpace
Sources
- 1. scispace.com [scispace.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]
- 4. DSpace [kuscholarworks.ku.edu]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]
- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
